![molecular formula C17H17BrN2OS B12466357 6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B12466357.png)
6-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to a diazole ring This particular compound is characterized by the presence of a bromine atom at the 5th position, a 3,4-dimethylphenoxy group, and an ethylsulfanyl group attached to the benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Etherification: The 3,4-dimethylphenoxy group can be introduced through a nucleophilic substitution reaction between 3,4-dimethylphenol and an appropriate alkyl halide, such as 2-chloroethyl sulfide, under basic conditions.
Thioether Formation: The final step involves the formation of the ethylsulfanyl group by reacting the intermediate with an appropriate thiol, such as ethanethiol, under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The ethylsulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Conversely, reduction reactions can convert sulfoxides or sulfones back to the thioether.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, solvents like dimethylformamide (DMF) or tetrahydrofuran (THF), and bases like potassium carbonate (K2CO3).
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts, boronic acids or esters, and bases like potassium phosphate (K3PO4).
Major Products Formed
Substitution Reactions: Various substituted benzodiazoles depending on the nucleophile used.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Thioethers.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: As a probe or ligand in biochemical assays to study protein-ligand interactions and enzyme activities.
Medicine: Potential use in drug discovery and development, particularly for its potential biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Applications in the development of specialty chemicals, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole would depend on its specific application and target. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions. The presence of the bromine atom and the ethylsulfanyl group could influence its binding affinity and specificity towards certain molecular targets, such as receptors or enzymes involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-imidazole: Similar structure but with an imidazole ring instead of a benzodiazole ring.
5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-benzimidazole: Similar structure but with a benzimidazole ring instead of a benzodiazole ring.
5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-pyrazole: Similar structure but with a pyrazole ring instead of a benzodiazole ring.
Uniqueness
The uniqueness of 5-bromo-2-{[2-(3,4-dimethylphenoxy)ethyl]sulfanyl}-1H-1,3-benzodiazole lies in its specific combination of functional groups and the benzodiazole core, which may confer distinct chemical and biological properties compared to its analogs
Properties
Molecular Formula |
C17H17BrN2OS |
|---|---|
Molecular Weight |
377.3 g/mol |
IUPAC Name |
6-bromo-2-[2-(3,4-dimethylphenoxy)ethylsulfanyl]-1H-benzimidazole |
InChI |
InChI=1S/C17H17BrN2OS/c1-11-3-5-14(9-12(11)2)21-7-8-22-17-19-15-6-4-13(18)10-16(15)20-17/h3-6,9-10H,7-8H2,1-2H3,(H,19,20) |
InChI Key |
MUHFBYAFLYIAKH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCSC2=NC3=C(N2)C=C(C=C3)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



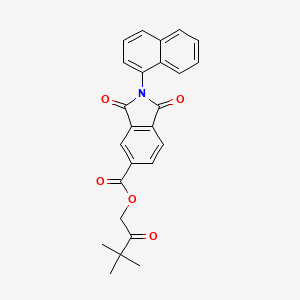
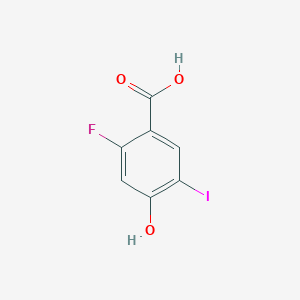
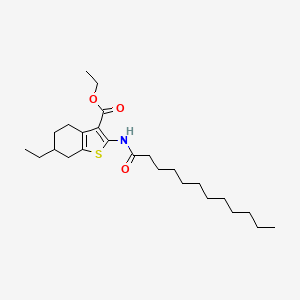
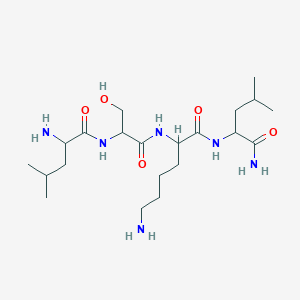
![(2E)-2-[2-(4-chlorophenyl)hydrazinylidene]naphtho[2,1-b]thiophen-1(2H)-one](/img/structure/B12466303.png)
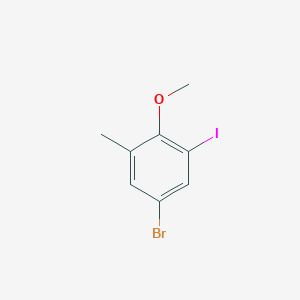
![2-{[1-(2,4-Dimethylphenyl)pyrazolo[3,4-D]pyrimidin-4-YL]amino}ethanol](/img/structure/B12466321.png)
![N-{4-[4-(5-cyanothiophen-2-yl)phenoxy]oxolan-3-yl}propane-2-sulfonamide](/img/structure/B12466330.png)
![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12466336.png)
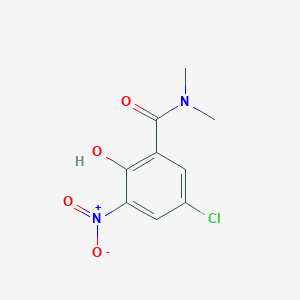
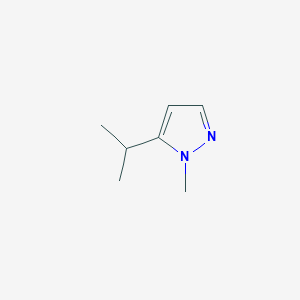

![5-[(5-Bromo-2-propan-2-yloxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12466364.png)
